

Fadraciclib: A Dual Inhibitor of CDK2 and CDK9 Pathways in Oncology

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Compound of Interest

Compound Name: *TCL065*

Cat. No.: *B15574044*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). By targeting these two key regulators of cell cycle progression and transcriptional control, fadraciclib presents a dual mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data for fadraciclib, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and gene transcription. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. Fadraciclib has emerged as a promising clinical candidate due to its improved potency and selectivity for CDK2 and CDK9 compared to its predecessor, seliciclib. This dual inhibition provides a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the simultaneous inhibition of CDK2 and CDK9.

CDK9 Inhibition and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncoproteins such as MYC.

By inhibiting CDK9, fadraciclib prevents the phosphorylation of RNAPII at serine 2, leading to a global suppression of transcription. This results in the rapid depletion of MCL1 and MYC, proteins that are crucial for the survival and proliferation of many cancer cells. The loss of these pro-survival signals triggers the intrinsic apoptotic pathway, leading to cancer cell death.

CDK2 Inhibition and Cell Cycle Control

CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. In many cancers, particularly those with an amplification of the CCNE1 gene (which encodes cyclin E1), the CDK2/cyclin E complex is hyperactive, driving uncontrolled cell proliferation. Fadraciclib inhibits the kinase activity of the CDK2/cyclin E complex, leading to a cell cycle arrest at the G1/S checkpoint and preventing cancer cells from replicating their DNA and dividing.

Quantitative Data

In Vitro Kinase Inhibitory Potency

Fadraciclib demonstrates high potency against CDK2 and CDK9, with selectivity over other CDKs.

Kinase Target	IC50 (nM)
CDK2/cyclin A	5
CDK9/cyclin T1	26
CDK5/p25	21
CDK3/cyclin E1	29

Table 1: In vitro inhibitory potency of fadraciclib against various CDK complexes. IC50 values were determined using recombinant enzymes at ATP concentrations close to their respective Km values.

In Vitro Anti-proliferative Activity

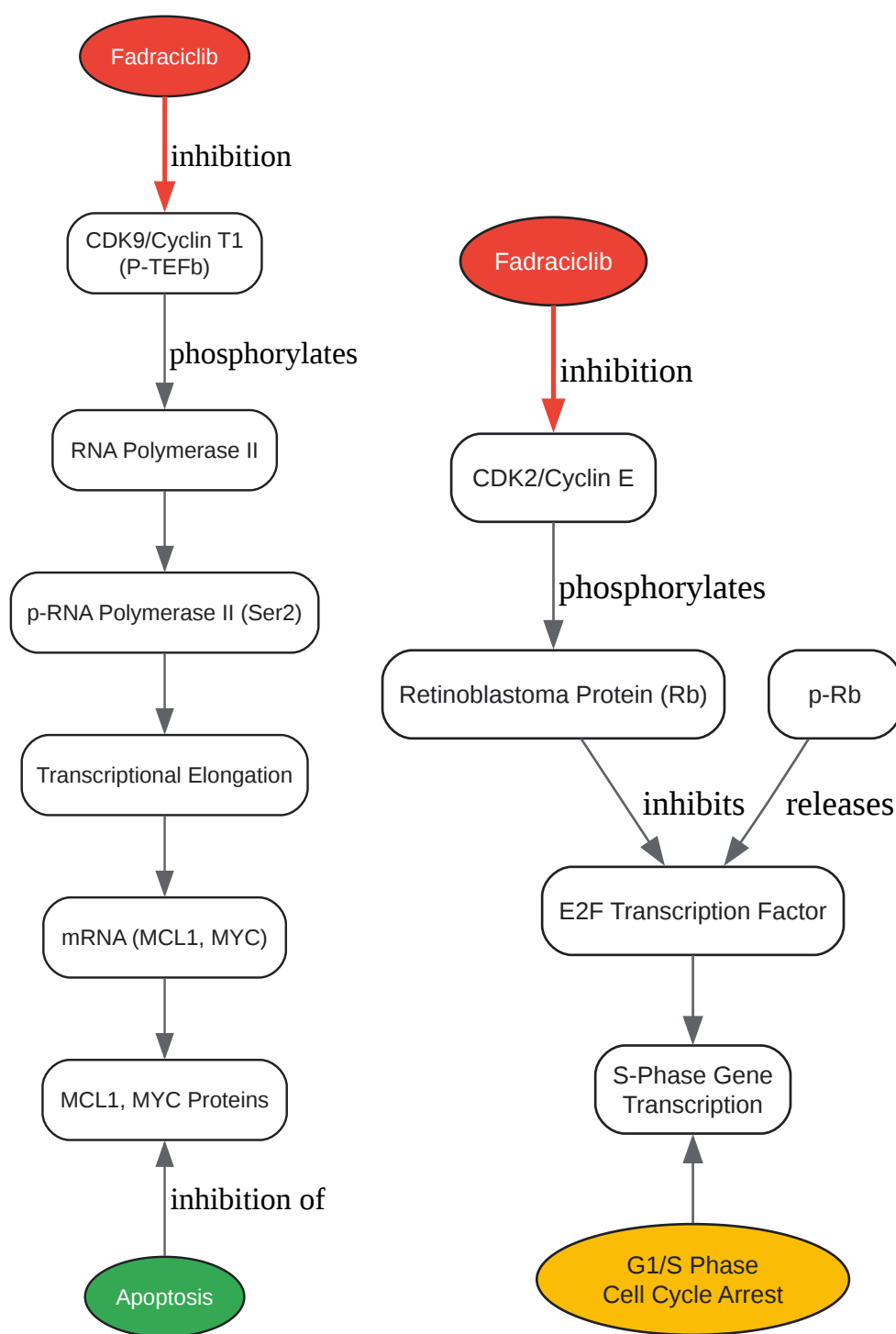
Fadraciclib has shown potent anti-proliferative activity across a range of cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Reference
MOLM-13	Acute Myeloid Leukemia	26	
MV-4-11	Acute Myeloid Leukemia	5	
OCI-AML3	Acute Myeloid Leukemia	~440 (at 72h)	
USC-ARK-2	Uterine Serous Carcinoma	~124.1 ± 57.8	

Table 2: In vitro anti-proliferative activity of fadraciclib in various cancer cell lines.

Signaling Pathway Diagrams

Fadraciclib's Inhibition of the CDK9-Mediated Transcription Pathway



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